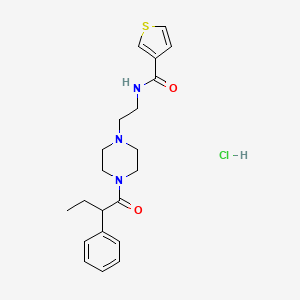
N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives have been studied for their potential as antipsychotic and anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring, a thiophene ring, and a carboxamide group . These groups are common in many pharmaceutical compounds and can contribute to the compound’s biological activity.
Scientific Research Applications
Synthesis and Biological Activities :
- A study by Başoğlu et al. (2013) discussed the synthesis of compounds containing piperazine structures, similar to the one , and their biological activities. These compounds showed good to moderate antimicrobial activity against various microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).
Catalytic Applications :
- Research by Wang et al. (2006) highlighted the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This demonstrates the potential application of similar piperazine derivatives in catalysis (Wang et al., 2006).
Antipsychotic Potential :
- Norman et al. (1996) synthesized heterocyclic analogues of a compound closely related to the queried compound and evaluated them as potential antipsychotic agents. The study found that some of these analogues possessed potent in vivo activities comparable to standard compounds (Norman et al., 1996).
Inhibition of β-Secretase (BACE1) :
- A study by Edraki et al. (2015) focused on N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are structurally related to the queried compound. These derivatives were synthesized and showed inhibitory activity against β-secretase (BACE1), indicating their potential use in addressing Alzheimer's disease (Edraki et al., 2015).
Antimicrobial and Antiviral Activities :
- Research by Reddy et al. (2013) on new urea and thiourea derivatives of piperazine doped with Febuxostat revealed that these compounds exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).
Synthesis and Spectroscopic Studies :
- A paper by Balaban et al. (2008) reported the synthesis of a compound similar to the queried compound, focusing on its crystal structure and spectroscopic properties. This study provides valuable information on the structural and chemical characteristics of such compounds (Balaban et al., 2008).
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-phenylbutanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S.ClH/c1-2-19(17-6-4-3-5-7-17)21(26)24-13-11-23(12-14-24)10-9-22-20(25)18-8-15-27-16-18;/h3-8,15-16,19H,2,9-14H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUTVHFBQSQSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

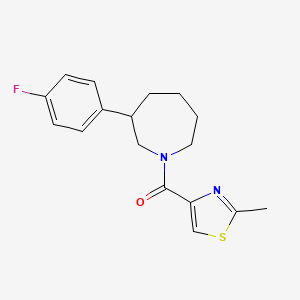
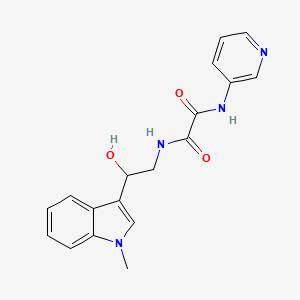
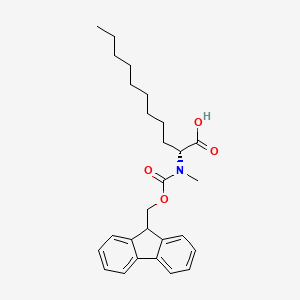

![Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2646144.png)


![ethyl 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B2646147.png)
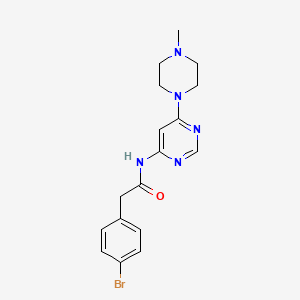
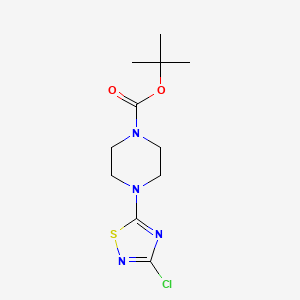
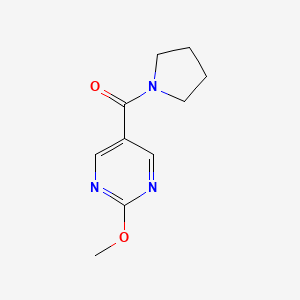

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)
